molecular formula C4H4N2 B1627120 Succinonitrile-d4 CAS No. 23923-29-7

Succinonitrile-d4

Cat. No. B1627120
CAS RN: 23923-29-7
M. Wt: 84.11 g/mol
InChI Key: IAHFWCOBPZCAEA-LNLMKGTHSA-N
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Patent
US04384125

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=C.[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>>[NH:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8].[C:13](#[N:9])[CH2:12][CH2:11][C:10]#[N:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
C(CCC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04384125

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=C.[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>>[NH:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8].[C:13](#[N:9])[CH2:12][CH2:11][C:10]#[N:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
C(CCC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04384125

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=C.[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>>[NH:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8].[C:13](#[N:9])[CH2:12][CH2:11][C:10]#[N:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
C(CCC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04384125

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=C.[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O>>[NH:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8].[C:13](#[N:9])[CH2:12][CH2:11][C:10]#[N:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
C(CCC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.